molecular formula C11H8BrClN2O B8400853 5-Bromo-2-(3-(chloromethyl)phenoxy)pyrimidine

5-Bromo-2-(3-(chloromethyl)phenoxy)pyrimidine

Cat. No. B8400853
M. Wt: 299.55 g/mol
InChI Key: YZOLTTHCWHOXTF-UHFFFAOYSA-N
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Patent
US08044052B2

Procedure details

(3-(5-Bromopyrimidin-2-yloxy)phenyl)methanol (0.790 g, 2.81 mmol) in dichloromethane (9 mL) was cooled to 0° C. and treated dropwise with thionyl chloride (0.215 mL, 2.95 mmol). The reaction mixture was allowed to warm to ambient temperature and stirred for 1 h. Toluene (5 mL) was added and the mixture was concentrated to give the title compound (0.815 g, 97% yield) as a semi-solid. MS (APCI) M+1=299.0.
Quantity
0.79 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
0.215 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Yield
97%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][C:5]([O:8][C:9]2[CH:10]=[C:11]([CH2:15]O)[CH:12]=[CH:13][CH:14]=2)=[N:6][CH:7]=1.S(Cl)([Cl:19])=O.C1(C)C=CC=CC=1>ClCCl>[Br:1][C:2]1[CH:3]=[N:4][C:5]([O:8][C:9]2[CH:14]=[CH:13][CH:12]=[C:11]([CH2:15][Cl:19])[CH:10]=2)=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
0.79 g
Type
reactant
Smiles
BrC=1C=NC(=NC1)OC=1C=C(C=CC1)CO
Name
Quantity
9 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.215 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=NC(=NC1)OC1=CC(=CC=C1)CCl
Measurements
Type Value Analysis
AMOUNT: MASS 0.815 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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